molecular formula C18H24N2O5S B1240856 6-[2-(6-hydroxyheptyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxylic acid

6-[2-(6-hydroxyheptyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxylic acid

Cat. No.: B1240856
M. Wt: 380.5 g/mol
InChI Key: RGHLFUKUTGFTCO-UHFFFAOYSA-N
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Description

WS-75624B is a small molecule drug initially developed by Fujisawa Pharmaceutical Co., Ltd. It is known as an endothelin-converting enzyme inhibitor, which means it inhibits the activity of endothelin-converting enzyme 1. This enzyme is involved in the conversion of big endothelin-1 to endothelin-1, a potent vasoconstrictor. WS-75624B has been studied for its potential therapeutic applications in cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of WS-75624B involves several key steps. One notable method includes the Stille coupling of appropriately functionalized pyridine and thiazole components. This synthesis proceeds via the halogen dance reaction to prepare the desired thiazole . The reaction of 2-bromothiazole with lithium diisopropylamide in the presence of a silyl chloride at -78°C, followed by quenching with an electrophile, provides highly functionalized thiazole derivatives .

Industrial Production Methods

WS-75624B is isolated from the fermentation broth of Saccharothrix species No. 75624. The fermentation process involves culturing the microorganism, followed by extraction with acetone. The compound is then purified using HP-20 column chromatography, silica gel column chromatography, and high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

WS-75624B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

WS-75624B exerts its effects by inhibiting endothelin-converting enzyme 1. This enzyme is responsible for converting big endothelin-1 to endothelin-1, a potent vasoconstrictor. By inhibiting this enzyme, WS-75624B reduces the production of endothelin-1, leading to vasodilation and a decrease in blood pressure . The molecular targets involved include the active site of endothelin-converting enzyme 1, where WS-75624B binds and inhibits its activity .

Properties

IUPAC Name

6-[2-(6-hydroxyheptyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-11(21)7-5-4-6-8-15-19-13(10-26-15)16-17(25-3)14(24-2)9-12(20-16)18(22)23/h9-11,21H,4-8H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHLFUKUTGFTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCC1=NC(=CS1)C2=C(C(=CC(=N2)C(=O)O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[2-(6-hydroxyheptyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-[2-(6-hydroxyheptyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxylic acid
Reactant of Route 3
6-[2-(6-hydroxyheptyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxylic acid
Reactant of Route 4
6-[2-(6-hydroxyheptyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxylic acid
Reactant of Route 5
6-[2-(6-hydroxyheptyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-[2-(6-hydroxyheptyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxylic acid

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